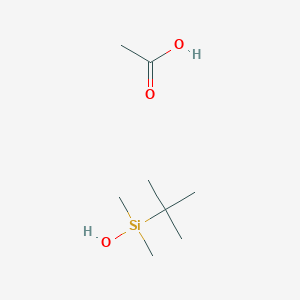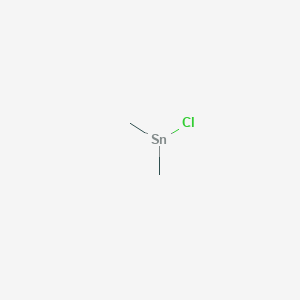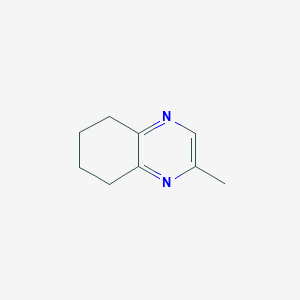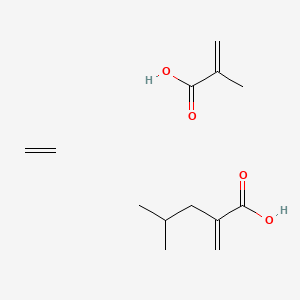
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide is a synthetic compound with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide typically involves multiple steps. One common method starts with the esterification of D-serine under acidic conditions with methanol to form the corresponding ester. This ester is then reacted with butylamine to form the corresponding amide. The free amino group is then acylated with acetic anhydride, followed by chiral resolution and O-methylation using methyl iodide in the presence of silver oxide .
Industrial Production Methods
Industrial production methods for this compound aim to optimize yield and reduce costs. These methods often avoid the use of column chromatography and chiral resolution, which can be expensive and time-consuming. Instead, they may use alternative reagents and conditions to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide involves its interaction with specific molecular targets. It binds to neuronal sodium channels, increasing their recovery rate and inhibiting the transport of neurotransmitters from the synaptic cleft. This action helps to stabilize neuronal activity and prevent seizures . Additionally, it affects energy metabolism by inhibiting mitochondrial enzymes such as complex I/III .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide is unique due to its specific functional groups, which enhance its solubility and stability. These properties make it particularly useful in the development of new pharmaceuticals and specialty chemicals .
Eigenschaften
CAS-Nummer |
51541-31-2 |
|---|---|
Molekularformel |
C11H21N3O4 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-acetamidooxy-N-butylpropanamide |
InChI |
InChI=1S/C11H21N3O4/c1-4-5-6-12-11(17)10(13-8(2)15)7-18-14-9(3)16/h10H,4-7H2,1-3H3,(H,12,17)(H,13,15)(H,14,16)/t10-/m1/s1 |
InChI-Schlüssel |
HVBCNRLFZSQPMF-SNVBAGLBSA-N |
Isomerische SMILES |
CCCCNC(=O)[C@@H](CONC(=O)C)NC(=O)C |
Kanonische SMILES |
CCCCNC(=O)C(CONC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)


![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)

![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)

![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)


